molecular formula C14H16N2O6 B11466205 5-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide

5-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide

Cat. No.: B11466205
M. Wt: 308.29 g/mol
InChI Key: UUGPYRTYBNIBAR-UHFFFAOYSA-N
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Description

5-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzodioxole ring system, a dihydro-oxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the methoxylation of a suitable precursor, followed by cyclization to form the benzodioxole ring.

    Synthesis of the Dihydro-oxazole Ring: This involves the reaction of an appropriate nitrile with a hydroxylamine derivative under acidic conditions to form the oxazole ring.

    Coupling of the Benzodioxole and Oxazole Rings: This step often involves a palladium-catalyzed cross-coupling reaction to link the two ring systems.

    Introduction of the Carboxamide Group: The final step involves the conversion of a suitable intermediate to the carboxamide through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzodioxole ring.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: Products include reduced oxazole derivatives.

    Substitution: Products include substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in oxidative stress.

    Signal Transduction: It may play a role in modulating signal transduction pathways due to its structural similarity to natural products.

Medicine

Industry

    Pharmaceuticals: It can be used in the development of new drugs due to its diverse biological activities.

    Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and modulation of signal transduction pathways. It targets enzymes involved in oxidative stress, leading to reduced oxidative damage in cells. Additionally, it can modulate pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide is unique due to the presence of both a benzodioxole ring and a dihydro-oxazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H16N2O6

Molecular Weight

308.29 g/mol

IUPAC Name

5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C14H16N2O6/c1-6-9(14(15)17)16-22-10(6)7-4-8-12(21-5-20-8)13(19-3)11(7)18-2/h4,6,10H,5H2,1-3H3,(H2,15,17)

InChI Key

UUGPYRTYBNIBAR-UHFFFAOYSA-N

Canonical SMILES

CC1C(ON=C1C(=O)N)C2=CC3=C(C(=C2OC)OC)OCO3

Origin of Product

United States

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